molecular formula C18H18N2O4 B2594991 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034440-31-6

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2594991
CAS RN: 2034440-31-6
M. Wt: 326.352
InChI Key: IPHICOZPTJYSSV-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found in many drugs due to their versatility and unique physicochemical properties .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the cyclization of 2-styryl phenols at room temperature in acetonitrile for 1–3 h in the presence of stoichiometric amounts of (diacetoxyiodo) benzene .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be determined using various spectroscopic methods along with X-ray crystal structures .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, the addition of a range of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones generates alkoxide intermediates, which can form either 2-substituted benzo[b]furans via a [1,2]-aryl migration or 3-substituted benzo[b]furans via a direct cyclization and dehydration sequence .

Scientific Research Applications

Cholinesterase Inhibitory Activity

A series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, structurally related but not identical to the specified compound, have been synthesized and evaluated for their cholinesterase inhibitory activity. These compounds have shown potent butyrylcholinesterase inhibitory effects, with IC50 values ranging from 0.054-2.7 µM. Additionally, some derivatives have demonstrated significant inhibitory effects on Aβ self-aggregation, suggesting potential applications in Alzheimer's disease research (Abedinifar et al., 2018).

Antimicrobial Properties

Another study on different but related benzofuran derivatives, including 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, has been conducted to explore their antimicrobial properties. These compounds have exhibited excellent yields and significant in vitro antibacterial activity against pathogenic bacteria like S. aureus and E. coli at varying concentrations (Idrees et al., 2020).

Drug Metabolism and Pharmacokinetics

Investigations into potent and selective inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1, involving compounds with core structures similar to the one of interest, have been carried out. These studies are essential for developing treatments for conditions like type-2 diabetes and involve complex syntheses labeled with carbon-13 and carbon-14 for drug metabolism and pharmacokinetic studies (Latli et al., 2017).

Antioxidant and Preservative Potential

Research into hydroxypyridinone derivatives, structurally similar molecules, has shown strong tyrosinase inhibitory activity, suggesting potential applications as antioxidants or food preservatives. Such compounds have demonstrated stronger inhibitory effects than kojic acid and possess significant antioxidant activity, indicating their potential use in extending the shelf life of food products like shrimp (Dai et al., 2016).

Safety And Hazards

The safety and hazards associated with benzofuran derivatives can also vary widely. For example, 2-Benzofuranyl methyl ketone is not classified as a hazardous substance or mixture according to its Safety Data Sheet .

Future Directions

Benzofuran derivatives continue to attract attention due to their wide range of biological activities and potential applications in many aspects. They are potential natural drug lead compounds . Future research will likely focus on developing new synthesis methods and exploring their biological activities.

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-18(23,15-10-12-6-3-4-8-14(12)24-15)11-19-16(21)13-7-5-9-20(2)17(13)22/h3-10,23H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHICOZPTJYSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CN(C1=O)C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

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